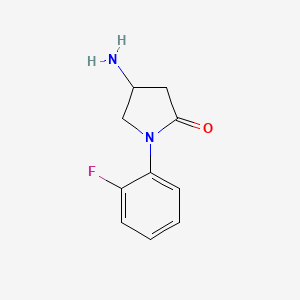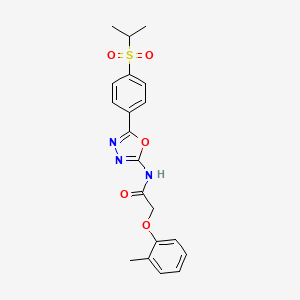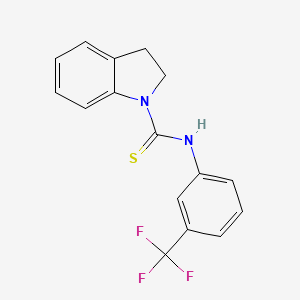
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen (N) and carbon ©. The “4-Methylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (CH3) attached to the 4th carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine and its derivatives have been synthesized for various biological applications. A study highlighted the synthesis and biological evaluation of these derivatives, revealing significant antibacterial and antifungal activities against human pathogens. The compounds' structures were confirmed using IR and 1H NMR spectroscopy, and the in-vitro antibacterial and antifungal activities were assessed using the disc diffusion method (Mishra et al., 2009).
Anticancer Applications
In the realm of cancer research, 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized and identified as potent cyclin-dependent kinase (CDK) inhibitors. These compounds demonstrated significant inhibitory activities against CDK1 and CDK2 and inhibited cellular proliferation in various human tumor cells. Notably, a specific compound from this series exhibited effective in vivo anticancer properties in a human melanoma model (Lin et al., 2005).
Metal Complex Formation and Ligand Properties
The compound has also been investigated for its ability to form metal complexes. Research into 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands revealed dynamic behavior and protonation properties, with applications in metal complex formation involving ions like FeIII, Al3+, and VO2+. These studies provide insights into the compound's potential utility in coordination chemistry and material science (Stucky et al., 2008).
Chelating Properties and Crystal Structures
Furthermore, the chelating properties and crystal structures of This compound related compounds, such as 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole, have been explored. These studies revealed the compounds' coordination patterns and magnetic properties, contributing to our understanding of their potential applications in materials science and magnetic materials (Zhu et al., 2000).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or direct skin contact .
Orientations Futures
The study of 1,2,4-triazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of more complex molecules. Future research could involve exploring the biological activity of this compound and its potential uses in medicine or other fields .
Propriétés
IUPAC Name |
3-N-(4-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-2-4-7(5-3-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSWIGABDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)



![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2453249.png)
![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)